molecular formula C21H21FN8O3 B11532374 2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B11532374
M. Wt: 452.4 g/mol
InChI Key: IBMITUZMADBVBV-YDZHTSKRSA-N
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Description

  • This compound is a complex organic molecule with a distinctive structure. It contains a phenolic group, a triazine ring, and a hydrazine moiety.
  • The presence of the hydrazine group suggests potential reactivity and biological activity.
  • Further investigation is needed to understand its properties fully.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound likely involves multiple steps.

      Reaction Conditions: The specific conditions would depend on the chosen synthetic pathway.

      Industrial Production: Information on large-scale industrial production methods is scarce. research laboratories may synthesize it for scientific purposes.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Boron-based reagents (such as boronic acids or boronate esters) are often used in Suzuki–Miyaura couplings.

      Major Products: The products formed from these reactions would depend on the specific reaction conditions.

  • Scientific Research Applications

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal its biological activity.

      Medicine: It might serve as a lead compound for drug development.

      Industry: Applications in dyes, pigments, or other specialty chemicals are possible.

  • Mechanism of Action

    • Understanding the mechanism requires detailed studies. It likely interacts with specific cellular targets, affecting pathways relevant to its biological activity.
  • Comparison with Similar Compounds

    • Similar compounds include other hydrazine-containing molecules, phenolic derivatives, and triazine-based structures.
    • Uniqueness: Its specific combination of functional groups sets it apart.

    Remember that further research and experimental data are essential to fully characterize this compound

    Properties

    Molecular Formula

    C21H21FN8O3

    Molecular Weight

    452.4 g/mol

    IUPAC Name

    2-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

    InChI

    InChI=1S/C21H21FN8O3/c22-15-4-6-16(7-5-15)24-19-25-20(27-21(26-19)29-10-2-1-3-11-29)28-23-13-14-12-17(30(32)33)8-9-18(14)31/h4-9,12-13,31H,1-3,10-11H2,(H2,24,25,26,27,28)/b23-13+

    InChI Key

    IBMITUZMADBVBV-YDZHTSKRSA-N

    Isomeric SMILES

    C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F

    Canonical SMILES

    C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F

    Origin of Product

    United States

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